molecular formula C7H3Br2FN2 B1435950 2,5-Dibromo-4-fluoro-1H-benzimidazole CAS No. 1388071-48-4

2,5-Dibromo-4-fluoro-1H-benzimidazole

Cat. No.: B1435950
CAS No.: 1388071-48-4
M. Wt: 293.92 g/mol
InChI Key: FGKKPRXVRSSBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-fluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-fluoro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluoro-1H-benzimidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

2,5-Dibromo-4-fluoro-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-fluoro-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-1H-benzimidazole
  • 4-Fluoro-1H-benzimidazole
  • 2,5-Dichloro-4-fluoro-1H-benzimidazole

Uniqueness

2,5-Dibromo-4-fluoro-1H-benzimidazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. This combination enhances its reactivity and potential applications compared to similar compounds that lack one or both of these substituents. The dual halogenation also allows for more diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

2,5-dibromo-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKKPRXVRSSBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-4-fluoro-1H-benzimidazole
Reactant of Route 2
2,5-Dibromo-4-fluoro-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-4-fluoro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-4-fluoro-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-4-fluoro-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-4-fluoro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.